3-Amino-4-(2,3-dichlorophenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2,3-dichlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of butyric acid, characterized by the presence of an amino group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,3-dichlorophenyl)butyric Acid typically involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of butyric acid to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(2,3-dichlorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3-nitro-4-(2,3-dichlorophenyl)butyric acid.
Reduction: Formation of 3-amino-4-phenylbutyric acid.
Substitution: Formation of 3-amino-4-(2,3-dihydroxyphenyl)butyric acid.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-4-(2,3-dichlorophenyl)butyric Acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new drugs targeting specific enzymes and receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,3-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting pro-inflammatory cytokines and modulating neurotransmitter release .
Comparison with Similar Compounds
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
- 3-Amino-4-(2,3-difluorophenyl)butyric Acid
Comparison: Compared to its analogs, 3-Amino-4-(2,3-dichlorophenyl)butyric Acid exhibits unique chemical reactivity due to the position and nature of the chlorine atoms on the phenyl ring. This affects its solubility, stability, and interaction with biological targets. The presence of chlorine atoms in the 2,3-positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
3-amino-4-(2,3-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(10(8)12)4-7(13)5-9(14)15/h1-3,7H,4-5,13H2,(H,14,15) |
InChI Key |
JAKDSGICVSSLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.